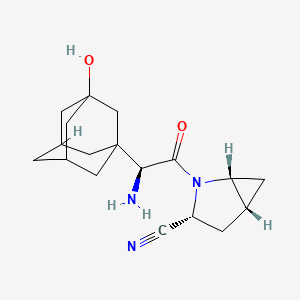

2-Desoxy-2-fluor-D-arabinofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Deoxy-2-fluoro-D-arabinofuranose (2-F-AraF) is a sugar derivative that has recently gained attention in the scientific research community due to its potential applications in a number of areas. This sugar derivative is a fluorinated derivative of D-arabinofuranose, and is a useful reagent due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Antisense-Oligonucleotide in der Gentherapie

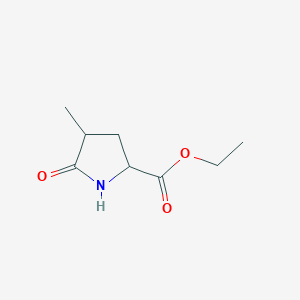

2-Desoxy-2-fluor-D-arabinofuranose: ist eine Schlüsselkomponente bei der Synthese von 2′-Desoxy-2′-fluor-β-d-Arabinonucleosiden und Oligonucleotiden (2′F-ANA) {svg_1}. Diese Verbindungen werden in der Antisense-Therapie eingesetzt, bei der Oligonucleotide entworfen werden, die an bestimmte mRNA-Sequenzen binden, um die Genexpression zu hemmen. Die Einarbeitung von 2′F-ANA erhöht die Stabilität und Bindungsaffinität dieser Oligonucleotide an RNA, was sie zu wirksamen Werkzeugen für die Gen-Silencing macht.

Verbesserung der RNA-Affinität und -Stabilität

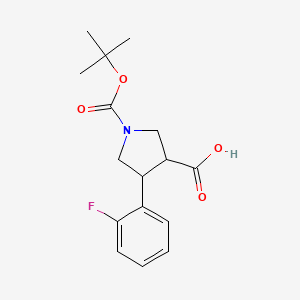

Der modifizierte Zucker 2′F-ANA zeigt eine erhöhte RNA-Affinität im Vergleich zu DNA und Phosphorothioat-DNA {svg_2}. Diese Eigenschaft ist entscheidend für die Entwicklung effektiverer Antisense-Oligonucleotide, da sie stärkere und selektivere Wechselwirkungen mit Ziel-RNA-Sequenzen ermöglicht, was zu einer verbesserten Gen-Silencing-Effizienz führt.

RNase H-Substrataktivität

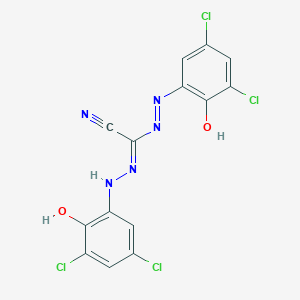

Hybride aus RNA und 2′F-ANA sind Substrate für RNase H, ein Enzym, das am Abbau von RNA beteiligt ist {svg_3}. Diese Funktion ist für Antisense-Medikamente unerlässlich, da sie die gezielte Zerstörung von mRNA ermöglicht, wodurch die Spiegel spezifischer Proteine, die an Krankheiten beteiligt sind, reduziert werden.

Chemoenzymatische Synthese von Antikrebsmitteln

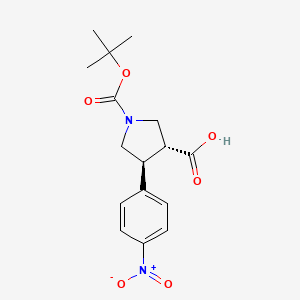

This compound: wird in der chemoenzymatischen Synthese von Clofarabin {svg_4} eingesetzt, einem Medikament zur Behandlung bestimmter Leukämien. Die Verbindung dient als Vorläufer in den enzymatischen Reaktionen, die zur Bildung von Clofarabin führen, was seine Rolle bei der Herstellung von therapeutischen Mitteln hervorhebt.

Diagnostische Bildgebung

Obwohl sie nicht häufig in der Pflanzenbildgebung eingesetzt werden, wurden Derivate von This compound als von Pflanzen aufgenommen berichtet, was auf mögliche Anwendungen in der diagnostischen Bildgebung in der Botanik hindeutet {svg_5}. Dies könnte zu neuen Methoden zur Untersuchung der Pflanzenphysiologie und -pathologie führen.

Nanobiotechnologie

Aufgrund seiner Ladungstransfereigenschaften, die denen von DNA ähneln, und seiner verbesserten chemischen Stabilität, wird 2′F-ANA als potenzielle Alternative zu DNA in nanobiotechnologischen Anwendungen betrachtet {svg_6}. Dies eröffnet Möglichkeiten für seinen Einsatz bei der Entwicklung von Nanobauelementen und Sensoren.

Strukturuntersuchungen und Konformationsanalyse

Die einzigartigen strukturellen Merkmale von 2′F-ANA ermöglichen detaillierte Konformationsstudien, die für das Verständnis der Wechselwirkungen zwischen Nukleinsäuren und Proteinen wichtig sind {svg_7}. Dieses Wissen kann für die Entwicklung neuer Medikamente und Therapieansätze eingesetzt werden.

Forschung zur Substratspezifität von Enzymen

Die Forschung zur Substratspezifität von Enzymen wie E. coli Nucleotidphosphorylasen wurde durch die Verwendung von This compound {svg_8} erleichtert. Diese Verbindung hilft, die elektronischen und stereochemischen Faktoren aufzuklären, die Enzym-Substrat-Wechselwirkungen steuern, und trägt zu unserem Verständnis von Enzymmechanismen bei.

Wirkmechanismus

Target of Action

The primary target of 2-Deoxy-2-fluoro-D-arabinofuranose is RNA . This compound, along with hybrids of RNA and D-arabinonucleic acids (ANA), are substrates of RNase H . RNase H is an enzyme that is believed to be involved in the primary mechanism by which antisense oligonucleotides cause a reduction in target RNA levels in vivo .

Mode of Action

2-Deoxy-2-fluoro-D-arabinofuranose interacts with its targets by forming hybrids with RNA . It has enhanced RNA affinity relative to that of DNA and phosphorothioate DNA . The 2’-fluoroarabino modification showed favorable pairing to single-stranded DNA . This feature is believed to be an important factor in the mechanism that allows RNase H to discriminate between 2’F-ANA/RNA (or DNA/RNA) and RNA/RNA duplexes .

Biochemical Pathways

The biochemical pathways affected by 2-Deoxy-2-fluoro-D-arabinofuranose involve the degradation of target mRNAs via RNase H-mediated action . The increased stability of hybrids formed by 2’F-ANA (e.g., 2’F-ANA/RNA) appears to originate from conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization .

Pharmacokinetics

It is known that the compound has enhanced rna affinity, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 2-Deoxy-2-fluoro-D-arabinofuranose is a reduction in target RNA levels in vivo . This is achieved through the RNase H-mediated degradation of target mRNAs .

Action Environment

Given that the compound forms hybrids with rna and is a substrate of rnase h, it can be inferred that the action likely takes place within the cellular environment where these components are present .

Eigenschaften

IUPAC Name |

(3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWTJAKZMHWBQ-IOVATXLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine exert its cytotoxic effect?

A1: 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine (compound 1b in the research) exhibits cytotoxicity by inhibiting DNA synthesis within cells. [] This conclusion is based on observations of reduced labeled thymidine incorporation into DNA in treated L1210 cells, while RNA and protein synthesis remained unaffected. [] This suggests that the compound specifically targets DNA replication processes, leading to cell death. You can find more details on this research here:

Q2: What makes 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine resistant to metabolic breakdown?

A2: Unlike many nucleoside analogues, 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability contributes to its potential as a therapeutic agent, as it can persist within cells and exert its cytotoxic effects for extended periods. For further information, please refer to:

Q3: How does the structure of the purine base influence the activity of 2-Deoxy-2-fluoro-D-arabinofuranose-1-phosphate (2FAra-1P) in enzymatic reactions with E. coli purine nucleoside phosphorylase (PNP)?

A3: Research indicates that the electronic structure of the purine base significantly influences the substrate activity of 2FAra-1P with E. coli PNP. [] Specifically, natural purine bases demonstrated higher reactivity compared to their synthetic analogues. [] This suggests that the enzyme's active site exhibits selectivity towards the specific electronic properties of natural purines, impacting the efficiency of the enzymatic reaction. This research delves deeper into this topic:

Q4: What is the significance of chemoenzymatic synthesis approaches for clofarabine and related nucleosides?

A4: Chemoenzymatic synthesis offers a valuable approach for producing clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine) and similar 2′-deoxyfluoroarabinosyl nucleosides. [] This method utilizes both chemical synthesis and enzymatic reactions in a sequential manner. [] Advantages of this approach include potentially higher yields, reduced steps compared to purely chemical synthesis, and the ability to exploit the regio- and stereoselectivity of enzymes. Further details on these chemoenzymatic approaches can be found here:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

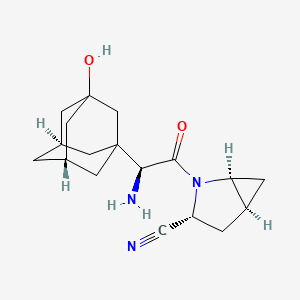

![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)